![molecular formula C12H15BrO3 B2604534 (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid CAS No. 17693-39-9](/img/structure/B2604534.png)
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid
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Overview
Description
“(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .
Synthesis Analysis
The synthesis of this compound involves the reaction with sodium chlorate, hydrogen bromide, and acetic acid . Another method involves the dissolution of thymol in acetic acid, followed by the slow addition of Br2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the benzene ring, which also contains isopropyl and methyl groups .
Chemical Reactions Analysis
This compound can undergo various reactions due to the presence of the acetic acid group . It can react with strongly acidic hydrogen halides like HCl, HBr, and HI .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid and its derivatives have been synthesized and evaluated for various biological activities. For instance, Dahiya, Pathak, and Bhatt (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides by coupling this compound with amino acid methyl esters/dipeptides. These compounds exhibited potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus and antifungal agents against Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Antimicrobial Profile of Newer Derivatives
Further studies by Fuloria, Fuloria, and Gupta (2014) on newer Schiff bases and Thiazolidinone derivatives derived from the compound showed significant antimicrobial properties. Their synthesis process involved esterification and subsequent reactions leading to compounds that were characterized and evaluated for antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents from this compound (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activity from Marine Sources
Interestingly, research on natural sources like the red alga Rhodomela confervoides has led to the isolation of bromophenol derivatives related to (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid. These compounds were studied for their antioxidant activities. Li, Li, Gloer, and Wang (2011) identified 19 naturally occurring bromophenols, with several showing potent free radical scavenging activities. This suggests that derivatives of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid from natural sources like marine algae can serve as excellent antioxidants (Li, Li, Gloer, & Wang, 2011).
Applications in Environmental and Food Analysis
Moreover, Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) developed a selective sample preparation technique using Molecularly Imprinted Polymer (MIP) nanoparticles for the trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid, a compound similar in structure to (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid, in biological and environmental samples. This showcases the potential applications of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid derivatives in analytical chemistry for environmental monitoring and food safety (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMMLDUJLXQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid |
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